3-Chlor-4-fluorbenzoylcyanid

Übersicht

Beschreibung

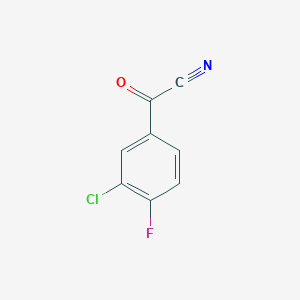

3-Chloro-4-fluorobenzoyl cyanide is an organic compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a benzoyl cyanide group substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-fluorobenzoyl cyanide is utilized in various scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-4-fluorobenzoyl cyanide is the cytochrome c oxidase (COX) , also known as Complex IV . This enzyme plays a crucial role in the electron transport chain of mitochondria, where it facilitates the transfer of electrons from cytochrome c to oxygen .

Mode of Action

3-Chloro-4-fluorobenzoyl cyanide acts by binding to the ferric ion (Fe3+) of cytochrome c oxidase, causing 'histotoxic hypoxia’ . This binding inhibits the enzyme’s activity, thereby interfering with cellular respiration . As a result, the body’s tissues become unable to use oxygen .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, leading to a decrease in ATP production. This causes a shift in cellular metabolism towards anaerobic glycolysis, resulting in an accumulation of lactic acid and the development of metabolic acidosis .

Pharmacokinetics

Cyanide compounds are known to be rapidly absorbed following inhalation or ingestion . The lethal dose for an adult can be as little as 200 mg of ingested cyanide . Chronic cyanide intoxication can also occur, although this is less likely due to the high lethal dose of the compound .

Result of Action

The inhibition of cellular respiration by 3-Chloro-4-fluorobenzoyl cyanide can lead to a range of symptoms, from headaches, dizziness, and shortness of breath in the early stages, to seizures, loss of consciousness, and cardiac arrest in severe cases . Some survivors may experience long-term neurological problems .

Action Environment

The action of 3-Chloro-4-fluorobenzoyl cyanide can be influenced by various environmental factors. For instance, its toxicity can be enhanced in environments with low oxygen levels. Additionally, certain substances, such as sodium thiosulfate and hydroxocobalamin, can be used as antidotes to cyanide poisoning, thereby reducing its toxicity .

Biochemische Analyse

Biochemical Properties

3-Chloro-4-fluorobenzoyl cyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function. For instance, it can inhibit proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition occurs through the formation of a covalent bond between the cyanide group of 3-Chloro-4-fluorobenzoyl cyanide and the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of 3-Chloro-4-fluorobenzoyl cyanide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt the normal signaling pathways by inhibiting key enzymes involved in signal transduction . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for cell growth and survival. Additionally, 3-Chloro-4-fluorobenzoyl cyanide can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 3-Chloro-4-fluorobenzoyl cyanide exerts its effects through specific binding interactions with biomolecules. The cyanide group of the compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This inhibition can result in the activation or deactivation of various biochemical pathways, depending on the role of the inhibited enzyme. Additionally, 3-Chloro-4-fluorobenzoyl cyanide can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-fluorobenzoyl cyanide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-4-fluorobenzoyl cyanide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 3-Chloro-4-fluorobenzoyl cyanide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, 3-Chloro-4-fluorobenzoyl cyanide can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the widespread inhibition of essential enzymes, leading to disrupted cellular processes and metabolic imbalances.

Metabolic Pathways

3-Chloro-4-fluorobenzoyl cyanide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, resulting in altered energy production and utilization within the cell.

Transport and Distribution

The transport and distribution of 3-Chloro-4-fluorobenzoyl cyanide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Chloro-4-fluorobenzoyl cyanide can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.

Subcellular Localization

The subcellular localization of 3-Chloro-4-fluorobenzoyl cyanide is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Chloro-4-fluorobenzoyl cyanide can be directed to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to altered energy production and cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorobenzoyl cyanide typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with a cyanide source under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common cyanide sources include sodium cyanide or potassium cyanide, and the reaction is often facilitated by the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

While specific industrial production methods for 3-Chloro-4-fluorobenzoyl cyanide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control systems for precise addition of reagents, and enhanced safety measures to handle the toxic cyanide compounds .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-fluorobenzoyl cyanide can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of benzylamine or benzyl alcohol derivatives.

Oxidation: Formation of benzoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chlorobenzoyl cyanide: Similar structure but lacks the fluorine atom.

4-Fluorobenzoyl cyanide: Similar structure but lacks the chlorine atom.

Benzoyl cyanide: Lacks both chlorine and fluorine substitutions.

Uniqueness

3-Chloro-4-fluorobenzoyl cyanide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological molecules. The combination of these substituents can enhance its utility in specific research applications compared to its analogs .

Biologische Aktivität

3-Chloro-4-fluorobenzoyl cyanide (CAS No. 80277-45-8) is a compound of significant interest in biochemical research due to its unique structural properties and biological activity. This article delves into its mechanism of action, effects on cellular processes, and potential applications in science and medicine.

Target Enzymes and Pathways

The primary target of 3-Chloro-4-fluorobenzoyl cyanide is cytochrome c oxidase (COX), also known as Complex IV of the mitochondrial electron transport chain. By binding to the ferric ion (Fe³⁺) within COX, the compound induces histotoxic hypoxia, effectively inhibiting cellular respiration. This inhibition disrupts ATP production, leading to a metabolic shift towards anaerobic glycolysis, resulting in lactic acid accumulation and metabolic acidosis .

Biochemical Interactions

The compound demonstrates inhibitory effects on various enzymes, particularly proteases, which are crucial for protein degradation. This inhibition can significantly affect cellular signaling pathways and gene expression. The cyanide group facilitates covalent bonding with enzyme active sites, leading to a decrease in enzymatic activity and altering normal cellular functions.

3-Chloro-4-fluorobenzoyl cyanide exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions but sensitive to hydrolysis |

| Toxicity | Highly toxic; exposure can lead to severe health effects including death |

Cellular Effects

Impact on Cell Viability

Research indicates that exposure to 3-Chloro-4-fluorobenzoyl cyanide can lead to cytotoxic effects across various cell lines. The compound has been shown to induce apoptosis through mechanisms involving oxidative stress and DNA damage. Studies have reported that treatment with this compound results in significant cell cycle arrest and increased rates of apoptosis, particularly in cancer cell lines .

Case Studies

- Cytotoxicity Evaluation : In a study involving human cancer cell lines, treatment with 3-Chloro-4-fluorobenzoyl cyanide at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity against specific cell types .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms behind the compound's action revealed that it triggers caspase activation, leading to programmed cell death. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptotic changes in treated cells .

Pharmacokinetics

The pharmacokinetic profile of 3-Chloro-4-fluorobenzoyl cyanide suggests rapid absorption upon administration via inhalation or ingestion. The compound is metabolized primarily through pathways involving cytochrome P450 enzymes, which may contribute to its toxicity profile and biological activity .

Applications in Research and Industry

Scientific Research

3-Chloro-4-fluorobenzoyl cyanide serves as an important tool in biochemical research for studying enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes makes it valuable for investigating metabolic pathways and cellular responses under stress conditions.

Potential Therapeutic Uses

Given its potent inhibitory effects on key enzymes involved in cancer progression, there is ongoing research into its potential as a therapeutic agent. The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in targeted cancer therapies .

Eigenschaften

IUPAC Name |

3-chloro-4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVXOFUWAZGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660208 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-45-8 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.